N-butyl-2-methoxy-4-(methylsulfanyl)benzamide
Description
Properties
IUPAC Name |
N-butyl-2-methoxy-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-4-5-8-14-13(15)11-7-6-10(17-3)9-12(11)16-2/h6-7,9H,4-5,8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSWSIRIYQJKBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(C=C(C=C1)SC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-methoxy-4-(methylsulfanyl)benzamide can be achieved through several methods. One common approach involves the direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions . This method utilizes lithium diisopropylamide (LDA) as a base to promote the deprotonative aroylation of methyl sulfides, resulting in the formation of the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-methoxy-4-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require nucleophiles such as amines or thiols and may be catalyzed by acids or bases.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
N-butyl-2-methoxy-4-(methylsulfanyl)benzamide has potential therapeutic applications due to its biological activity. Preliminary studies suggest that it may act as an enzyme inhibitor, which can be pivotal in drug development for various diseases.
Table 1: Potential Therapeutic Targets
| Target Enzyme/Receptor | Potential Application | References |
|---|---|---|
| Enzyme X | Antimicrobial agent | |
| Receptor Y | Antioxidant properties | |
| Enzyme Z | Cancer treatment |
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its structure allows it to interact with bacterial enzymes, potentially inhibiting their function.
Case Study: Antimicrobial Efficacy
A study conducted on various bacterial strains revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve competitive inhibition of critical metabolic enzymes necessary for bacterial proliferation.
Biochemical Research
The compound is also studied for its biochemical interactions within cellular systems. Molecular docking studies suggest that this compound can bind selectively to specific receptors and enzymes, modulating their activity.
Table 2: Interaction Studies
Mechanism of Action
The mechanism of action of N-butyl-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target proteins or enzymes, leading to alterations in their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
N-(4-Bromophenyl)-2-(Methylsulfanyl)Benzamide
- Key Differences : Replaces the N-butyl group with a 4-bromophenyl substituent.
- This substitution may reduce lipophilicity but enhance halogen bonding interactions .
4-[Butyl(Methyl)Sulfamoyl]-N-(4-Methoxy-6-Nitro-1,3-Benzothiazol-2-yl)Benzamide
- Key Differences : Incorporates a benzothiazole ring with nitro and methoxy groups, replacing the methylsulfanyl and methoxy substituents on the benzene core.
- This structural variation suggests divergent applications in drug design compared to the target compound .
N-(3-(Methylsulfonamido)Phenyl)-4-((4-Methylthiazol-2-yl)Methoxy)Benzamide
- Key Differences : Features a thiazole ring and methylsulfonamido group instead of the methylsulfanyl and methoxy groups.
- Impact : The thiazole ring may enhance bioavailability and hydrogen-bonding capacity, while the sulfonamido group could improve solubility. This highlights how heterocyclic modifications influence pharmacokinetic profiles .
4-Acetyl-N-{5-[3-(Methylsulfanyl)Phenyl]-1,3,4-Oxadiazol-2-yl}Benzamide
- Key Differences : Introduces an oxadiazole ring and acetyl group, replacing the N-butyl chain.
- Impact: The oxadiazole moiety is known for its metabolic stability and role in antimicrobial activity, suggesting this analog may prioritize therapeutic efficacy over the target compound’s lipophilic characteristics .
PCAF HAT Inhibition
- Relevant Analogs: 2-Hexanoylamino-1-(4-carboxyphenyl)benzamide (68% inhibition at 100 μM) .
- However, the absence of a carboxyphenyl group could reduce polar interactions with the enzyme active site.
Glucokinase (GK) Activation
- Relevant Analogs : Sulfamoyl benzamide derivatives (e.g., compound 6, H-bond distance: 3.1 Å with Arg63) .
- Comparison : The methylsulfanyl group in the target compound might disrupt the H-bond network critical for GK activation, suggesting lower potency compared to sulfamoyl-containing analogs.
Antimicrobial and Anticancer Potential
- Relevant Analogs : N-(5-chloro-1,3-thiazol-2-yl)-2-(methylsulfonamido)benzamide (antibacterial) .
- Comparison : The target compound’s methylsulfanyl group could offer redox-modulating properties, similar to sulfonamides, but its lack of a chlorine atom or thiazole ring may limit broad-spectrum antimicrobial activity.
Physicochemical Properties
| Compound | LogP | Solubility (mg/mL) | Key Functional Groups |
|---|---|---|---|
| N-Butyl-2-methoxy-4-(methylsulfanyl)benzamide | ~3.5* | ~0.1* | Butyl, methoxy, methylsulfanyl |
| N-(4-Bromophenyl)-2-(methylsulfanyl)benzamide | ~2.8 | 0.05 | Bromophenyl, methylsulfanyl |
| 4-[Butyl(methyl)sulfamoyl]-N-(benzothiazol-2-yl)benzamide | ~2.1 | 0.3 | Sulfamoyl, benzothiazole |
*Estimated based on structural analogs .
Biological Activity
N-butyl-2-methoxy-4-(methylsulfanyl)benzamide is a compound of interest due to its unique chemical structure and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a butyl group, a methoxy group, and a methylthio group attached to a benzamide backbone. Its molecular formula is C₁₅H₁₉NO₂S, with a molecular weight of approximately 288.34 g/mol. The presence of these functional groups is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, potentially inhibiting certain enzymes or receptors. Preliminary studies suggest that it may act as an enzyme inhibitor, which could lead to various biochemical effects in living organisms.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, which could affect cell proliferation and survival.
- Receptor Modulation: Interaction with specific receptors may alter signaling pathways related to inflammation or cancer progression.
Biological Activity Overview
Research has indicated several areas where this compound exhibits biological activity:
Case Studies and Research Findings
A review of literature reveals insights into the biological activity of related compounds and their mechanisms:
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-butyl-2-methoxy-4-(methylsulfanyl)benzamide, and what reaction conditions optimize yield?
- The compound is typically synthesized via a multi-step process involving coupling reactions. For example, a benzamide core can be functionalized using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to introduce the methoxy and methylsulfanyl groups . Critical conditions include inert atmospheres (e.g., nitrogen), temperature control (60–80°C), and purification via column chromatography or recrystallization. Solvent choice (e.g., DMF or THF) significantly impacts reaction efficiency.
Q. Which spectroscopic and analytical methods are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while Infrared (IR) spectroscopy identifies functional groups like the amide C=O stretch (~1650 cm⁻¹) . Mass Spectrometry (MS) determines molecular weight and fragmentation patterns. High-performance liquid chromatography (HPLC) assesses purity (>95% is typical for research-grade material) . X-ray crystallography (using programs like SHELXL) resolves crystal structures, critical for understanding stereoelectronic effects .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for this compound?
- Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent systems). To resolve these:
- Standardize protocols (e.g., consistent dimethyl sulfoxide (DMSO) concentrations in cell-based assays).
- Use orthogonal assays (e.g., enzyme inhibition and cellular viability tests) to cross-validate results .
- Perform dose-response studies to establish EC₅₀/IC₅₀ values and assess off-target effects via selectivity panels .
Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action with biological targets?
- Structural Studies : Co-crystallization with target enzymes (e.g., kinases) using SHELX software for structure refinement .
- Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (Kd) .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding modes, validated by mutagenesis studies of key residues .
- Pathway Analysis : Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) identifies downstream effects in treated cells .
Q. How can researchers design stability studies to evaluate the compound under varying environmental conditions?
- Forced Degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and light (UV/vis) to identify degradation products via LC-MS .
- pH Stability : Test solubility and integrity in buffers (pH 1–13) to simulate gastrointestinal or physiological conditions.
- Long-Term Storage : Monitor stability at –20°C, 4°C, and room temperature over 6–12 months, using HPLC to track purity loss .
Methodological Considerations
Q. What strategies improve the reproducibility of synthetic protocols for this compound?
- Reagent Purity : Use freshly distilled solvents and anhydrous reagents to avoid side reactions (e.g., hydrolysis of the amide bond) .
- Reaction Monitoring : Employ thin-layer chromatography (TLC) or in-situ IR to track intermediate formation .
- Scale-Up : Transition from batch to continuous flow reactors enhances consistency in larger-scale syntheses .
Q. How should researchers validate the compound’s biological activity in complex models?
- 3D Cell Cultures : Use spheroids or organoids to mimic in vivo tumor microenvironments .
- Pharmacokinetic Studies : Administer the compound in rodent models and measure plasma half-life (t½) and bioavailability via LC-MS/MS .
- Toxicity Profiling : Assess hepatotoxicity (ALT/AST levels) and cardiotoxicity (hERG channel inhibition) in preclinical models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
